Cas no 1248179-25-0 (2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid)

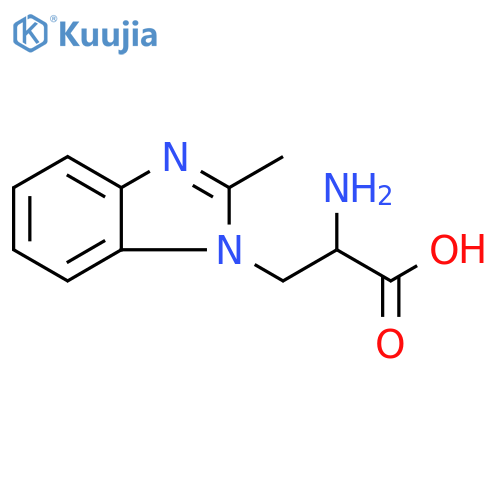

1248179-25-0 structure

商品名:2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid

2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid

- 1H-Benzimidazole-1-propanoic acid, α-amino-2-methyl-

- 2-Amino-3-(2-methyl-1h-benzo[d]imidazol-1-yl)propanoic acid

- EN300-1140145

- CS-0344575

- AKOS011192502

- 1248179-25-0

-

- インチ: 1S/C11H13N3O2/c1-7-13-9-4-2-3-5-10(9)14(7)6-8(12)11(15)16/h2-5,8H,6,12H2,1H3,(H,15,16)

- InChIKey: QQVDHFRGILHBON-UHFFFAOYSA-N

- ほほえんだ: C(N1C(=NC2=CC=CC=C12)C)C(N)C(=O)O

計算された属性

- せいみつぶんしりょう: 219.100776666g/mol

- どういたいしつりょう: 219.100776666g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 272

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.8

- トポロジー分子極性表面積: 81.1Ų

じっけんとくせい

- 密度みつど: 1.38±0.1 g/cm3(Predicted)

- ふってん: 465.7±40.0 °C(Predicted)

- 酸性度係数(pKa): 1.96±0.10(Predicted)

2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1140145-1.0g |

2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid |

1248179-25-0 | 1g |

$884.0 | 2023-06-09 | ||

| Enamine | EN300-1140145-2.5g |

2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid |

1248179-25-0 | 95% | 2.5g |

$810.0 | 2023-10-26 | |

| Enamine | EN300-1140145-0.05g |

2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid |

1248179-25-0 | 95% | 0.05g |

$348.0 | 2023-10-26 | |

| Enamine | EN300-1140145-0.5g |

2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid |

1248179-25-0 | 95% | 0.5g |

$397.0 | 2023-10-26 | |

| Enamine | EN300-1140145-1g |

2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid |

1248179-25-0 | 95% | 1g |

$414.0 | 2023-10-26 | |

| Enamine | EN300-1140145-10.0g |

2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid |

1248179-25-0 | 10g |

$3807.0 | 2023-06-09 | ||

| Enamine | EN300-1140145-10g |

2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid |

1248179-25-0 | 95% | 10g |

$1778.0 | 2023-10-26 | |

| Enamine | EN300-1140145-5.0g |

2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid |

1248179-25-0 | 5g |

$2566.0 | 2023-06-09 | ||

| Enamine | EN300-1140145-0.1g |

2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid |

1248179-25-0 | 95% | 0.1g |

$364.0 | 2023-10-26 | |

| Enamine | EN300-1140145-0.25g |

2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid |

1248179-25-0 | 95% | 0.25g |

$381.0 | 2023-10-26 |

2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid 関連文献

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

4. Book reviews

-

L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440

1248179-25-0 (2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid) 関連製品

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量